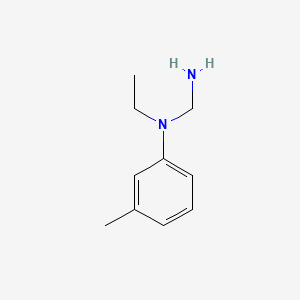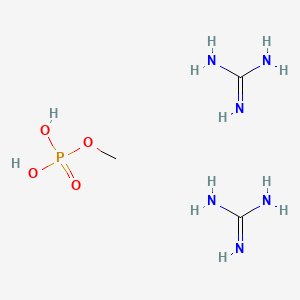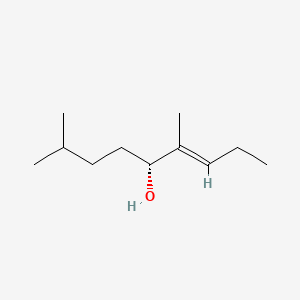
4,8-Dimethyl-3-nonen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-3-nonen-5-ol is an organic compound with the molecular formula C11H22O It is a non-cyclic alcohol with a nonene backbone, characterized by the presence of two methyl groups at the 4th and 8th positions and a hydroxyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3-nonen-5-ol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 4,8-dimethyl-3-nonene. The reaction typically proceeds as follows:
Hydroboration: 4,8-Dimethyl-3-nonene is treated with borane (BH3) in tetrahydrofuran (THF) to form the organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of precursors.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethyl-3-nonen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,8-Dimethyl-3-nonen-5-one.
Reduction: Formation of 4,8-Dimethyl-3-nonane.
Substitution: Formation of 4,8-Dimethyl-3-nonen-5-chloride or 4,8-Dimethyl-3-nonen-5-bromide.
Aplicaciones Científicas De Investigación
4,8-Dimethyl-3-nonen-5-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethyl-3-nonen-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethylnonan-2-one
- Geraniol (3,7-Dimethyl-2,6-octadien-1-ol)
- Citronellol (3,7-Dimethyl-2-octen-1-ol)
Uniqueness
4,8-Dimethyl-3-nonen-5-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
74499-57-3 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(E,5R)-4,8-dimethylnon-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1 |
Clave InChI |
SOVKQCIFRGQAEQ-CDCCAWJDSA-N |
SMILES isomérico |
CC/C=C(\C)/[C@@H](CCC(C)C)O |
SMILES canónico |
CCC=C(C)C(CCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


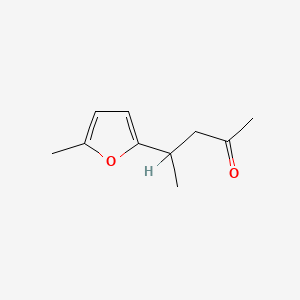

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
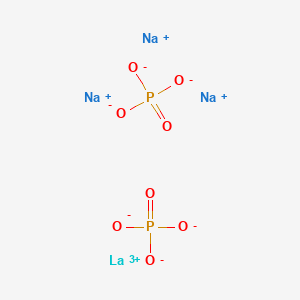
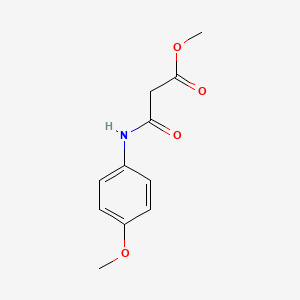
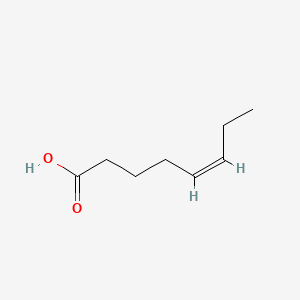

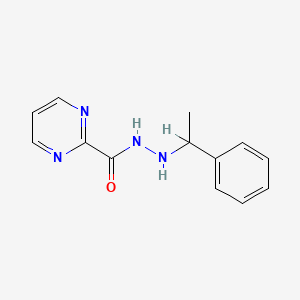
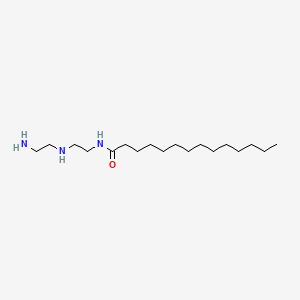
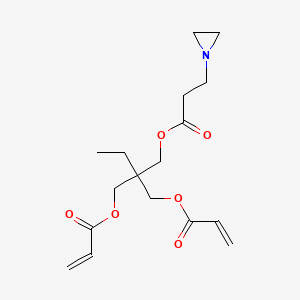
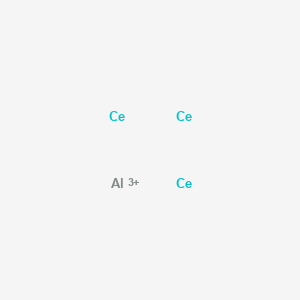
![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
